
4-Chloro-6-methoxynaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H9ClO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both chloro and methoxy substituents on the naphthalene ring.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-6-methoxynaphthalen-2-ol beinhaltet typischerweise die Chlorierung und Methoxylierung von Naphthalinderivaten. Eine gängige Methode ist die Friedel-Crafts-Acylierung, gefolgt von einer nukleophilen Substitutionsreaktion. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren wie Aluminiumchlorid (AlCl3) und Lösungsmitteln wie Dichlormethan (CH2Cl2), um die Reaktionen zu erleichtern .
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 4-Chlor-6-methoxynaphthalen-2-ol großtechnische Chlorierungs- und Methoxylierungsprozesse umfassen. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Durchflussreaktoren und fortschrittliche Trenntechniken eingesetzt werden, um das gewünschte Produkt zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlor-6-methoxynaphthalen-2-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Methoxygruppe in eine Hydroxylgruppe umwandeln.
Reduktion: Die Chlorgruppe kann zu einem Wasserstoffatom reduziert werden.
Substitution: Die Chlorgruppe kann durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) in Gegenwart von Wasserstoffgas (H2) sind typisch.
Substitution: Nucleophile wie Natriumamid (NaNH2) oder Thioharnstoff (NH2CSNH2) unter basischen Bedingungen werden oft eingesetzt.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören hydroxylierte, reduzierte und substituierte Derivate von 4-Chlor-6-methoxynaphthalen-2-ol, die in verschiedenen chemischen Synthesen weiter verwendet werden können .
Wissenschaftliche Forschungsanwendungen
4-Chlor-6-methoxynaphthalen-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen antibakteriellen und antifungalen Eigenschaften untersucht.
Medizin: Die Forschung untersucht derzeit ihr Potenzial als pharmazeutisches Mittel, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Medikamenten.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-6-methoxynaphthalen-2-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es bei antibakteriellen Anwendungen bakterielle Enzyme hemmen, die für die Zellwandsynthese unerlässlich sind. Bei entzündungshemmenden Anwendungen kann es Signalwege modulieren, die an Entzündungen beteiligt sind, wie z. B. den NF-κB-Signalweg .
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methoxynaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes essential for cell wall synthesis. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-3-methylphenol: Bekannt für seine desinfizierenden Eigenschaften.
4-Chlor-2-methoxyphenol: Wird bei der Synthese von Pharmazeutika verwendet.
6-Methoxy-2-naphthalenborsäure: Wird in Suzuki-Miyaura-Kupplungsreaktionen eingesetzt
Einzigartigkeit
4-Chlor-6-methoxynaphthalen-2-ol ist aufgrund seines spezifischen Substitutionsschemas am Naphthalinring einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus Chlor- und Methoxygruppen macht es zu einem vielseitigen Zwischenprodukt in der organischen Synthese und zu einem potenziellen Kandidaten für verschiedene Anwendungen in der medizinischen Chemie .
Eigenschaften
Molekularformel |
C11H9ClO2 |
|---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
4-chloro-6-methoxynaphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO2/c1-14-9-3-2-7-4-8(13)5-11(12)10(7)6-9/h2-6,13H,1H3 |
InChI-Schlüssel |
HCKQMHPGZIKQNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C(C=C2C=C1)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


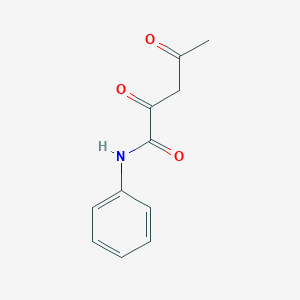
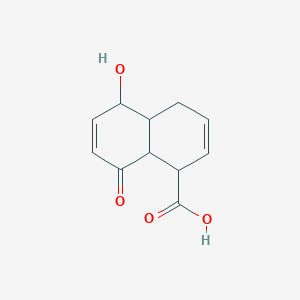
![Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11894977.png)
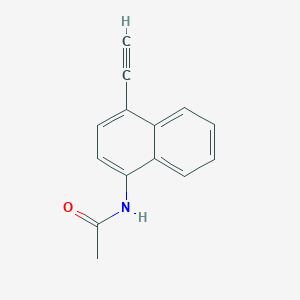

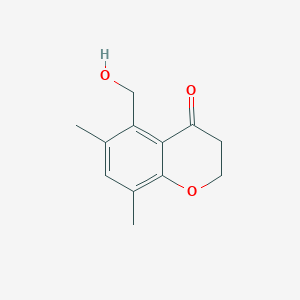



![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)
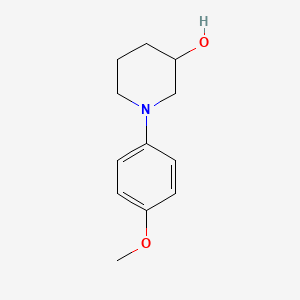


![3,4-Dichloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895040.png)
